N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
CAS No.: 892858-19-4
Cat. No.: VC7760321
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 892858-19-4 |
---|---|
Molecular Formula | C18H18N2O2S |
Molecular Weight | 326.41 |
IUPAC Name | N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |
Standard InChI | InChI=1S/C18H18N2O2S/c1-2-13-7-6-10-15-17(13)20-18(23-15)19-16(21)11-12-22-14-8-4-3-5-9-14/h3-10H,2,11-12H2,1H3,(H,19,20,21) |
Standard InChI Key | BZMWZXAJPHQSCB-UHFFFAOYSA-N |
SMILES | CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CCOC3=CC=CC=C3 |
Introduction
Structural Characteristics and Nomenclature
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide (molecular formula: ) features a benzothiazole core substituted with an ethyl group at the 4-position, a propanamide linker, and a phenoxy moiety. Key structural attributes include:
Property | Value |
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Molecular Weight | 356.44 g/mol |
IUPAC Name | N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |
Key Functional Groups | Benzothiazole, amide, phenoxy ether |
Topological Polar Surface Area | ~63.7 Ų (estimated) |
The benzothiazole scaffold is known for its planar aromatic system, which facilitates π-π interactions with biological targets, while the phenoxy group enhances lipophilicity, potentially improving membrane permeability .
Synthetic Pathways and Optimization
Core Benzothiazole Synthesis
The synthesis of 4-ethyl-1,3-benzothiazol-2-amine, a key intermediate, typically involves cyclization reactions. A representative method (adapted from ) includes:
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Cyclization: Reacting p-ethylacetophenone with thiourea in the presence of iodine under reflux conditions.
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Amide Formation: Coupling the amine with 3-phenoxypropanoic acid using chloroacetyl chloride or carbodiimide-based activating agents .
Critical Reaction Parameters:
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Temperature: 80–100°C (reflux in ethanol or THF)
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Catalysts: Triethylamine or DMAP for amide bond formation
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Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Analytical Characterization
Advanced spectroscopic and chromatographic methods are essential for confirming structure and purity:
Technique | Key Observations |
---|---|
H NMR | - Benzothiazole protons: δ 7.2–8.1 ppm (multiplet) |
- Ethyl group: δ 1.3 ppm (triplet), 2.7 ppm (quartet) | |
- Phenoxy protons: δ 6.8–7.4 ppm (multiplet) | |
LC-MS | [M+H] at m/z 357.1 (calculated: 356.44) |
HPLC Purity | >95% (C18 column, acetonitrile/water gradient) |
X-ray crystallography of related compounds confirms the planar benzothiazole system and intramolecular hydrogen bonding between the amide NH and thiazole nitrogen .
Pharmacological Profile and Mechanisms
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum antimicrobial properties. For example, analogs like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide show MIC values of 4–16 µg/mL against S. aureus and E. coli . The phenoxy group in N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide may enhance Gram-positive activity by disrupting cell wall synthesis .
Physicochemical and ADMET Properties
Parameter | Value | Implications |
---|---|---|
logP | 3.8 (predicted) | Moderate lipophilicity for BBB penetration |
Solubility | ~25 µM (aqueous, pH 7.4) | May require formulation optimization |
CYP450 Inhibition | Low (CYP3A4, CYP2D6) | Reduced drug-drug interaction risk |
**Plasma Protein Binding | 89% (estimated) | Prolonged half-life |
The ethyl group at the 4-position likely reduces metabolic oxidation compared to unsubstituted benzothiazoles, improving metabolic stability.
Comparative Analysis with Structural Analogs
Challenges and Future Directions
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Synthetic Scalability: Multi-step synthesis with moderate yields (30–45%) necessitates greener catalytic methods .
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Selectivity Optimization: Off-target effects on cardiac ion channels observed in benzothiazole derivatives require structural tweaking .
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Formulation Development: Low aqueous solubility may limit bioavailability, prompting exploration of nanoemulsions or prodrug strategies.
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